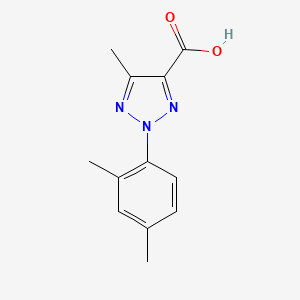
2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2,4-dimethylphenylacetic acid . It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The 1,2,3-triazole ring is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Chemical Reactions Analysis
Compounds containing a 1,2,3-triazole ring can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications
Synthesis and Biological Activities
Triazoles, including 1,2,3-triazoles, are recognized for their versatility in chemical synthesis and their significant biological activities. They have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, among others. The interest in these compounds stems from their structural diversity, which allows for various biological activities. Researchers are exploring novel triazoles for therapeutic applications, emphasizing the need for efficient synthesis methods that consider green chemistry principles. The development of new triazoles aims at addressing emerging diseases and microbial resistance, making them crucial for future medicinal chemistry (Ferreira et al., 2013).
Synthetic Routes and Applications
The synthetic routes for creating 1,2,3-triazoles involve various methods, including copper-catalyzed azide-alkyne cycloaddition, which is a key reaction in click chemistry. This technique is notable for its efficiency and the high selectivity of the resulting 1,2,3-triazoles. The broad spectrum of biological activities associated with 1,2,3-triazoles has attracted considerable attention, leading to their inclusion in pharmaceuticals and as targets for developing new therapeutic agents (Kaushik et al., 2019).
Eco-friendly Synthesis
Advancements in the eco-friendly synthesis of 1,2,3-triazoles focus on minimizing environmental impact by using sustainable methods. Recent studies highlight the use of microwave irradiation and novel, recoverable catalysts to enhance the synthesis process. These methods not only improve the efficiency of triazole synthesis but also align with the principles of green chemistry by reducing reaction times and increasing yields. Such eco-friendly approaches are crucial for the sustainable production of triazoles and their application in drug development and other industries (De Souza et al., 2019).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-13-9(3)11(14-15)12(16)17/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJDLAQFRVFTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)
![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)
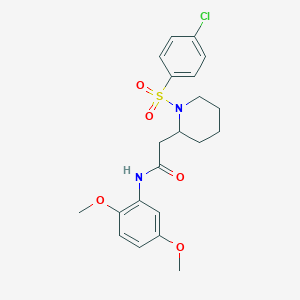
![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)
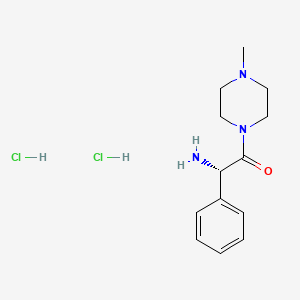
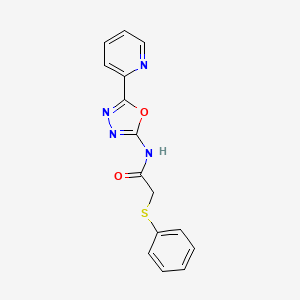
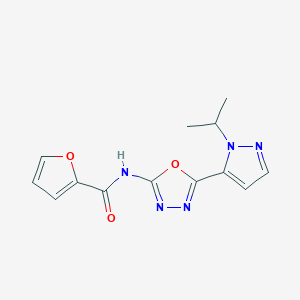

![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2662665.png)
![5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662668.png)
